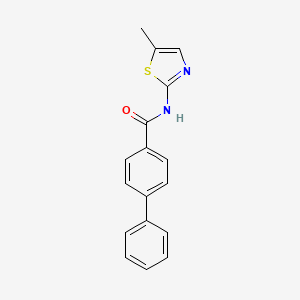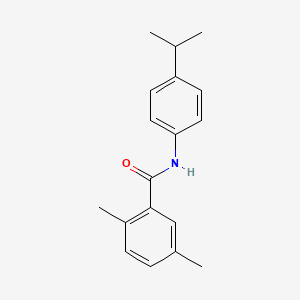![molecular formula C21H23N3O2 B5718055 N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide, also known as APPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APAA is a small molecule inhibitor that has shown promising results in inhibiting the growth of cancer cells and other diseases.
科学的研究の応用
APAA has been extensively studied for its potential therapeutic applications. One of the most promising applications of APAA is in the treatment of cancer. APAA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, APAA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer therapy.
作用機序
The mechanism of action of APAA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. APAA has been shown to selectively inhibit HDAC, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
APAA has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, APAA has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune system. These effects make APAA a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of APAA is its ease of synthesis, which makes it readily available for research purposes. Additionally, APAA has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of APAA is its selectivity for HDAC, which may limit its therapeutic potential for certain diseases.
将来の方向性
There are several future directions for the research and development of APAA. One of the most promising directions is the development of APAA-based therapies for cancer. Additionally, APAA has shown potential for the treatment of other diseases, including inflammation and autoimmune disorders. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.
Conclusion:
In conclusion, APAA is a promising small molecule inhibitor that has shown potential for the treatment of various diseases, including cancer. The ease of synthesis and low toxicity of APAA make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of APAA and its potential therapeutic applications.
合成法
The synthesis of APAA involves the reaction of 4-(4-acetyl-1-piperazinyl)aniline with 3-phenylacryloyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product, APAA. The synthesis of APAA is a relatively simple and straightforward process, which makes it an attractive target for medicinal chemists.
特性
IUPAC Name |
(E)-N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-17(25)23-13-15-24(16-14-23)20-10-8-19(9-11-20)22-21(26)12-7-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,22,26)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTZKYARVQLHPG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718082.png)
